Mica-group minerals

Description

Properties

CAS No. |

12001-26-2 |

|---|---|

Molecular Formula |

Al6F2H2K2O22Si6 |

Molecular Weight |

800.60 g/mol |

IUPAC Name |

hexaaluminum;dipotassium;hexakis(dioxosilane);nonakis(oxygen(2-));difluoride;hydrate |

InChI |

InChI=1S/6Al.2FH.2K.6O2Si.H2O.9O/c;;;;;;;;;;6*1-3-2;;;;;;;;;;/h;;;;;;2*1H;;;;;;;;;1H2;;;;;;;;;/q6*+3;;;2*+1;;;;;;;;9*-2/p-2 |

InChI Key |

QYFRTHZXAGSYGT-UHFFFAOYSA-L |

impurities |

Certain varieties contain traces of iron, titanium, lithium, sodium and fluorine. /Phlogopite mica/ |

Canonical SMILES |

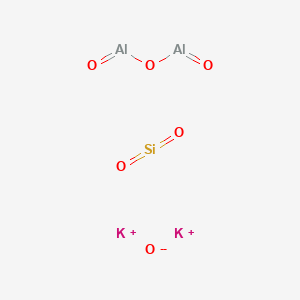

[O-2].O=[Al]O[Al]=O.O=[Si]=O.[K+].[K+] |

Color/Form |

Light gray to dark flakes or particles Soft, translucent solid; colorless to slight red (ruby), brown to greenish yellow (amber)... thin sheets that are flexible and elastic Colorless flakes or sheets of hydrous silicates |

density |

2.6 to 3.2 (NIOSH, 2024) 2.6-3.2 |

melting_point |

1500 °C Melting point = 1387 °C /Synthetic fluorophlogopite/ |

physical_description |

MICA, a generic term, refers to any of a group of approximately 30 silicate minerals occurring as non-fibrous plates. Muscovite (hydrated aluminium potassium silicate[KAl2(AlSi3O10)(F, OH)2 ])and phlogopite (potassium magnesium aluminum silicate hydroxide) are the two major micas of commerce. Micas are commonly found in ordinary rocks. Inhalation of mica dust presents an occupational hazard. Dry Powder; Pellets or Large Crystals Colorless, odorless flakes or sheets of hydrous silicates; [NIOSH] Crystalline silica not bound to other minerals is "free" silica. Silicates are minerals in which silicon and oxygen are combined with other elements. [Rom, p. 364] Colorless, odorless flakes or sheets of hydrous silicates. |

solubility |

Insoluble (NIOSH, 2024) Insoluble in water Insoluble |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mm Hg (approximate) 0 mmHg (approx) |

Origin of Product |

United States |

Crystallographic and Structural Research of Muscovite

Polytypism and Stacking Sequences in Muscovite (B576469)

Micas, including muscovite, are classic examples of minerals that exhibit polytypism, a phenomenon where identical two-dimensional layers are stacked in different sequences, resulting in distinct three-dimensional structures. cas.czauburn.edu These variations in stacking create different polytypes, with the most common in muscovite being 1M, 2M₁, 2M₂, and 3T. britannica.com Each polytype is characterized by a specific rotation and translation of successive layers relative to one another.

The 1M polytype of muscovite features a crystal structure that repeats every single layer. wikipedia.org It belongs to the monoclinic crystal system with a C2/m space group. geoscienceworld.org This form is characterized by a stacking sequence where successive layers have a rotation of 0 degrees relative to each other. researchgate.net While 2M₁ is the most abundant polytype for dioctahedral micas like muscovite, the 1M form is also frequently observed. researchgate.net Studies have shown that complex intergrowths can occur, with 1M structures found alongside other polytypes like 2M₁ within a single crystal. oup.com

Beyond the more common 1M and 2M₁ forms, muscovite can also crystallize into the 2M₂ and 3T polytypes. arizona.edu The 2M₂ polytype also has a two-layer monoclinic structure, but with a stacking angle of 60°. researchgate.net

The 3T polytype possesses a three-layer trigonal structure, typically with a P3₁12 space group, where successive layers are rotated by 120°. researchgate.netresearchgate.netschweizerbart.de Structural studies of 3T muscovite reveal that its single layer is not identical to that of the 2M₁ form, showing less corrugation in its basal oxygen layers. arizona.edu The formation of the 3T polytype, particularly phengitic 3T muscovite, is often associated with high-pressure metamorphic conditions. researchgate.netschweizerbart.de The presence of two distinct octahedral sites in the 3T structure allows for greater flexibility, which is consistent with its stability under high pressure. researchgate.netschweizerbart.de

In the context of mica structures, it is crucial to distinguish between polymorphism and polytypism. Polytypism refers to the different ways identical, two-dimensional structural layers can be stacked. auburn.eduarizona.edu Therefore, polytypes like 1M, 2M₁, and 3T muscovite differ in their stacking sequence of the same fundamental T-O-T layer. cambridge.org

Polymorphism, on the other hand, is a broader term for the ability of a substance to exist in more than one crystal structure. auburn.eduarizona.edu In dioctahedral micas, this can include variations within the layers themselves, such as different locations for the vacant octahedral site (the site unoccupied by a cation). cambridge.org These different vacancy positions (cis-vacant or trans-vacant) result in distinct polymorphs. cambridge.org Thus, while all polytypes are a form of polymorphism, not all polymorphs are polytypes.

Unit Cell Parameters and Dimensionality Studies

The unit cell parameters of muscovite vary depending on the polytype and the specific chemical composition. The dimensions are influenced by isomorphic substitutions, such as the replacement of Al³⁺ with larger ions like Fe²⁺ or Ba²⁺, which can lead to an increase in unit cell parameters. researchgate.net Phengite, a variety of muscovite with higher silicon and magnesium/iron content, shows systematic variations in its cell dimensions related to the degree of substitution. researchgate.netgeoscienceworld.org

Below is a table summarizing typical unit cell parameters for the common muscovite polytypes.

| Polytype | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source(s) |

| 1M | Monoclinic | C2/m | ~5.20 | ~9.00 | ~10 | ~101 | geoscienceworld.org |

| 2M₁ | Monoclinic | C2/c | 5.19 | 9.04 | 20.08 | 95.5 | mindat.org |

| 3T | Trigonal | P3₁12 | 5.212 | 5.212 | 29.804 | 120 | schweizerbart.de |

Crystal Defects and Imperfections in Muscovite Lattices

Ideal crystal structures are a theoretical abstraction; real muscovite crystals contain various defects and imperfections that can influence their properties. X-ray topography studies have identified imperfections such as the corrugation of the basal planes, which appear as sharp, contrasting stripes. aip.org This corrugation is understood to be a coarse defect resulting from irregularities in slip during crystal growth. aip.org

Dislocations, which are line defects, have also been observed in muscovite. aip.org These can be formed during the early stages of crystal growth at high temperatures. aip.org Furthermore, external factors like high-dose gamma-ray irradiation can induce structural transformations. nih.gov Research has shown that irradiation can cause framework breaks, such as the severing of Al-O-Si bonds, and lead to the removal or introduction of hydroxyl (OH) groups through processes like H₂O radiolysis. nih.gov These induced defects can cause shrinking or expansion of the crystal lattice and alter surface properties. nih.gov

Interlayer Interactions and Bonding Characteristics

Muscovite's characteristic perfect basal cleavage, which allows it to be split into thin, flexible sheets, is a direct consequence of its internal bonding and layered structure. mdpi.comfigshare.com The crystal structure of muscovite is classified as a phyllosilicate, featuring a T-O-T (tetrahedral-octahedral-tetrahedral) layering. aps.org Each T-O-T layer is composed of two tetrahedral sheets of silica (SiO₄) and alumina (AlO₄) tetrahedra sandwiching an octahedral sheet of alumina (AlO₆). aps.orgosti.gov Within these layers, the atoms are held together by strong covalent and ionic bonds. aps.orgrsc.org

The T-O-T layers are, however, weakly bonded to one another in the interlayer region by large potassium (K⁺) cations. aps.orgosti.gov These interlayer K⁺ ions compensate for the net negative charge of the T-O-T layers, which arises from the isomorphous substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets. acs.orgwiley.com The forces holding the layers together are a combination of strong electrostatic (coulombic) interactions between the negatively charged layers and the positively charged potassium ions, and weaker, long-range van der Waals forces. rsc.orgacs.org It is the relative weakness of these interlayer bonds compared to the intralayer bonds that dictates the mineral's physical properties, most notably its perfect {001} cleavage. aps.org

The interaction between the interlayer cations and the aluminosilicate layers is complex. The K⁺ cation is 12-fold coordinated with the surrounding oxygen atoms of the adjacent tetrahedral sheets. acs.org Density functional theory (DFT) calculations have shown that the K-O bond lengths are not uniform, indicating an asymmetric attraction of the K⁺ cation towards the layers. acs.org This asymmetry and the specific coordination environment of the interlayer cation are considered crucial factors in the stability of the muscovite structure. researchgate.net

The exfoliation of muscovite into nanosheets is strongly influenced by these interlayer forces. Studies have shown that weakening these interlayer attractions facilitates the separation of the layers. acs.orgacs.org Furthermore, the solvation forces exerted by solvent molecules can overcome the interlayer bonding, with solvents having a surface energy similar to that of muscovite (approximately 54.8 mJ/m²) being particularly effective at intercalation and exfoliation. acs.orgacs.orgrsc.org

Table 1: Interlayer Bonding Characteristics in Muscovite

| Bonding Component | Description | Relative Strength | Implication |

| Intralayer Bonding | Covalent and ionic bonds within the T-O-T aluminosilicate sheets. | Strong | Contributes to the stability and integrity of the individual layers. |

| Interlayer Bonding | A combination of electrostatic (coulombic) attraction and van der Waals forces. | Weak | Responsible for the perfect basal cleavage of muscovite. |

| Electrostatic (Coulombic) Interaction | Attraction between the negatively charged T-O-T layers and the positively charged interlayer K⁺ cations. acs.org | Strong component of interlayer bonding | A significant force that must be overcome for layer separation. |

| Van der Waals Forces | Weak, long-range attractive forces between the layers. rsc.orgacs.org | Weak component of interlayer bonding | Contributes to the overall cohesion between the layers. |

Surface Crystallography and Interface Phenomena

The (001) basal plane of muscovite is atomically flat and serves as an ideal substrate for studying surface and interface phenomena, including the growth of other crystalline materials. rsc.orgresearchgate.net

When a freshly cleaved muscovite surface is exposed to an aqueous environment, its surface chemistry is significantly altered. The surface is inherently negatively charged due to the aforementioned substitution of Al³⁺ for Si⁴⁺ within the tetrahedral layers. mdpi.comresearchgate.net To maintain charge neutrality, the surface is typically populated with potassium (K⁺) ions. wiley.comrsc.org

In an aqueous solution, these surface K⁺ ions can readily exchange with other cations present in the solution, such as Li⁺, Na⁺, Cs⁺, Sr²⁺, and Ba²⁺. acs.orgacs.orgnih.gov This ion exchange process alters the surface properties. The structure of water at the muscovite-water interface is highly ordered, forming distinct layers that can extend up to a nanometer from the surface. mdpi.comresearchgate.net The specific arrangement and density of these water layers are influenced by the identity of the adsorbed cations. acs.orgacs.org

For instance, cations with strong hydration tendencies, like Li⁺ and Na⁺, lead to a more structured water profile near the surface. acs.org In contrast, cations that form inner-sphere complexes with the surface, such as K⁺, Rb⁺, and Cs⁺, result in an increased electron density closer to the muscovite surface. acs.org The presence of multivalent cations like Al³⁺, Mg²⁺, Ca²⁺, and Sr²⁺ has been shown to enhance the heterogeneous freezing of water on the mica surface, with the effect being dependent on the ion's valency. acs.org These cations and their hydration shells can act as anchor points for the formation of larger, ordered water clusters. acs.org

The interaction with aqueous solutions can also induce subtle structural changes in the near-surface region of the muscovite crystal. These include a slight displacement of the interlayer K⁺ ions and a minor expansion or contraction of the T-O-T layers, depending on the nature of the adsorbed cation. acs.org

Table 2: Influence of Cations on Muscovite Surface in Aqueous Media

| Cation | Adsorption Behavior | Effect on Interfacial Water Structure | Impact on Muscovite Surface Structure |

| K⁺, Rb⁺, Cs⁺ | Form inner-sphere complexes. acs.org | Increase electron density near the surface. acs.org | Can cause contraction of the top tetrahedral sheet. acs.org |

| Li⁺, Na⁺ | Adsorbed with insufficient coverage for full charge compensation. acs.org | Promote a more structured water profile. acs.org | Induce an expansion of the top tetrahedral sheet, similar to deionized water. acs.org |

| Sr²⁺, Ba²⁺ | Replace surface K⁺ ions to compensate for surface charge. acs.orgnih.gov | Form distinct hydration shells around the ions. acs.orgnih.gov | Cause minor relaxation in the topmost atomic layers. acs.org |

| Al³⁺, Mg²⁺, Ca²⁺ | Exchange with surface K⁺ ions. acs.org | Enhance the formation of large, hydrogen-bonded water clusters. acs.org | Can promote ice-like configurations in adjacent water molecules. acs.org |

The atomically smooth and crystallographically well-defined surface of muscovite makes it an excellent template for the epitaxial growth of a wide range of materials. aps.orgrsc.org Epitaxy refers to the growth of a crystalline overlayer on a crystalline substrate, where the orientation of the overlayer is determined by the substrate.

Research has demonstrated the successful epitaxial growth of various organic and inorganic crystallites on the (001) surface of muscovite. For example, organic semiconductor molecules like α-sexithiophene (6T) and ternaphthalene have been shown to grow in well-defined orientations on mica substrates. aps.orgacs.org The symmetry of the muscovite surface can direct the alignment of the growing organic fibers, sometimes leading to multiple preferred growth directions due to the substrate's mirror symmetry. acs.org The growth of figshare.comfigshare.com-phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM) crystallites, a material used in organic photovoltaics, is also enhanced on muscovite due to an epitaxial relationship with the mica surface. rsc.orgru.nlresearchgate.net

In the realm of inorganic materials, the growth of gibbsite (Al(OH)₃) sheets on the basal surface of muscovite serves as a model system for understanding mineral nucleation and growth. figshare.comosti.govacs.org Studies using X-ray scattering and atomic force microscopy have revealed that the aluminum (oxyhydr)oxide sheets grow in distinct domains with specific structural relationships to the underlying muscovite lattice. osti.govacs.org The vacancies in the growing dioctahedral sheets align with specific features of the muscovite surface, such as the silicate (B1173343) tetrahedra or the ditrigonal cavities. osti.govacs.org This demonstrates the profound influence of the substrate's surface crystallography on the atomic-scale structure of the nucleating film.

Geological Occurrence and Formation Processes of Muscovite

Muscovite (B576469) in Igneous Environments

Muscovite is found in certain types of igneous rocks, particularly those that are rich in aluminum. Its formation in these settings is closely linked to magma composition and crystallization conditions.

Formation in Granitic and Pegmatitic Systems

Muscovite is a common constituent of felsic igneous rocks such as granites, granodiorites, aplites, and pegmatites smith.eduufrgs.br. It is a significant component of most granites and granite pegmatites umn.edu. In pegmatites, muscovite crystals can grow to very large sizes, with some recorded instances of crystals measuring meters in diameter and weighing many tons arizona.eduufrgs.br. Muscovite in igneous rocks is typically associated with minerals like quartz, potassium feldspars, biotite (B1170702), and amphibole minerals. In pegmatites, beryl and tourmaline (B1171579) may also be present umn.edu.

Primary versus Secondary Igneous Muscovite Distinction

The distinction between primary and secondary muscovite in igneous rocks is based on textural criteria. Primary muscovite is characterized by relatively coarse grain size comparable to other primary phases, subhedral to euhedral form, and it is not enclosed by or raggedly enclosing minerals from which it might have formed by alteration arizona.edu. It occurs in rocks with clean, unaltered igneous textures arizona.edu. Secondary muscovite, in contrast, often occurs as fine-grained aggregates and is typically a low-temperature alteration product, frequently replacing pre-existing silicates such as feldspar (B12085585) museum.walesmtu.edu. Fine-grained secondary muscovite is often referred to as "sericite" ufrgs.brmtu.edu. Textural relationships, such as skeletal muscovite replacing plagioclase and K-feldspar, strongly suggest a secondary origin scispace.com.

Research has indicated compositional differences between primary and secondary muscovite in granites. Primary muscovite tends to be richer in Ti, Na, and Al, and poorer in Mg and Si compared to secondary muscovite arizona.edurruff.info.

Relationship with Peraluminous Magmas

Muscovite is a characteristic mineral of peraluminous igneous rocks wikipedia.orgwikipedia.org. Peraluminous rocks are defined by a molecular proportion of aluminum oxide exceeding the combined molecular proportions of sodium oxide, potassium oxide, and calcium oxide wikipedia.org. Muscovite is considered a common mineralogical indicator of strongly peraluminous composition in plutonic rocks and their parental magmas arizona.edu. The presence of apparently primary muscovite is often taken as an indication of both a strongly peraluminous magma composition and a crystallization depth greater than about 11 km, although some occurrences of primary-looking muscovite in plutons emplaced at shallower depths (5 to 10 km) have raised questions about this depth constraint arizona.edu. Peraluminous magmas can produce S-type granitoids and are linked to collisional orogenies wikipedia.org. The majority of peraluminous granitoids are formed by the partial melting of crustal rocks geoscienceworld.org.

Muscovite in Metamorphic Environments

Muscovite is widely distributed in metamorphic rocks, forming under specific pressure and temperature conditions.

Occurrence in Schists, Gneisses, and Phyllites

Muscovite is particularly common in metamorphic rocks such as schists, gneisses, and phyllites smith.eduwisc.edubritannica.combritannica.com. It is a common rock-forming mineral in metamorphic rocks with a pelitic composition that have undergone low to medium metamorphic grade ufrgs.br. In fine-grained foliated rocks like phyllites, muscovite occurs as microscopic grains (sericite) that impart a silky luster to the rocks britannica.combritannica.com. In schists, larger, aligned flakes of muscovite are often easily visible and contribute to the rock's schistosity opengeology.org. In gneisses, muscovite can contribute to the light-colored bands umn.edu.

Formation during Metamorphic Processes (Low to Medium Grade)

Muscovite forms during the metamorphism of clay-rich sediments (pelites) libretexts.org. At low metamorphic grades, the dehydration of clay minerals leads to the formation of chlorite (B76162) and muscovite opengeology.orglibretexts.org. As metamorphic grade increases to medium grade (temperatures between 400 and about 600 °C), muscovite is often present in rocks containing conspicuous metamorphic minerals opengeology.org. In low-grade metamorphic rocks, muscovite may be associated with albite, while with increasing metamorphic grade, it can be associated with biotite, chloritoid, and potassic feldspar ufrgs.br. Foliated textures develop in metapelites as muscovite and biotite crystallize opengeology.orglibretexts.org. Muscovite is generally present in metapelites except at the highest metamorphic grades, where it may dehydrate to form K-feldspar and sillimanite (B1173473) libretexts.org.

Mineral Assemblages and Paragenetic Relationships

In metamorphic rocks, muscovite is a key mineral, particularly in those derived from pelitic (clay-rich) protoliths. It is stable across a range of metamorphic grades, from greenschist to upper amphibolite facies geologyistheway.com. In these environments, muscovite often coexists with other silicate (B1173343) minerals, and the specific assemblage can provide insights into the pressure and temperature conditions of metamorphism geologyistheway.comscielo.org.co.

Muscovite is a characteristic mineral in greenschist facies metamorphic rocks, where it can be found alongside chlorite, epidote minerals, albite, and quartz scielo.org.co. As metamorphic grade increases to amphibolite facies, muscovite may still be present, although it can break down at higher temperatures to form potassium feldspar and aluminum silicates, sometimes in the presence of a melt geologyistheway.com.

The paragenetic relationships of muscovite, which describe the sequence of mineral formation, are crucial for understanding the metamorphic history of a rock arizona.eduopengeology.org. For example, in some metamorphic rocks, muscovite defines the dominant fabric, indicating its formation during a specific deformation event scielo.org.co. The composition of muscovite can also vary depending on the stage at which it crystallized or last equilibrated within a metamorphic system arizona.edu.

In igneous rocks, muscovite is less common than in metamorphic rocks but is an important constituent of peraluminous granitoids, biotite-muscovite granites, and pegmatites geologyistheway.comumn.edu. Primary magmatic muscovite can crystallize from highly fractionated melts, often at significant depths (typically considered to be greater than approximately 11 km, although this can be debated based on composition) arizona.edugeoscienceworld.orgunl.eduresearchgate.net. Secondary muscovite can also form in igneous rocks through the alteration of pre-existing minerals like feldspar museum.wales.

Muscovite in Sedimentary Environments

Muscovite is present in sedimentary rocks, primarily as a detrital mineral, but can also form authigenically under specific conditions.

Detrital Muscovite in Sedimentary Rocks

Due to its relative resistance to weathering, muscovite can survive the processes of erosion, transport, and deposition, making it a common detrital mineral in sedimentary rocks such as sandstones, siltstones, and shales geologyistheway.comumn.edu. Detrital muscovite grains in sedimentary rocks are typically derived from the weathering and erosion of muscovite-bearing igneous and metamorphic source rocks, such as granites, pegmatites, schists, and gneisses umn.edutandfonline.com.

The presence and characteristics of detrital muscovite can provide valuable information about the provenance of the sedimentary rock tandfonline.com. Studies using techniques like ⁴⁰Ar/³⁹Ar dating of detrital muscovite can help determine the age of the source rocks and trace sediment pathways tandfonline.com. While relatively stable, detrital muscovite can undergo alteration in sedimentary environments, transforming into other phyllosilicates like illite (B577164), smectite, pyrophyllite (B1168745), and kaolinite (B1170537), often with a loss of potassium geologyistheway.comgeologyistheway.com.

Authigenic Muscovite Formation

Authigenic minerals are those that form within the sedimentary rock at the site of deposition or during diagenesis ucsb.edutulane.edu. While less common than detrital muscovite, authigenic muscovite (often referred to as illite when fine-grained) can form in sedimentary environments through the recrystallization or alteration of pre-existing minerals, or by direct precipitation from pore fluids ucsb.edutulane.edugeoscienceworld.org.

Authigenic muscovite formation is influenced by factors such as temperature, pressure, fluid composition, and the initial mineral assemblage ucsb.edu. For example, authigenic illite ("muscovite") and quartz cement can form at temperatures above 50°C through the reaction of authigenic kaolinite and potassium feldspar in sediments containing detrital muscovite and pore waters supersaturated with respect to quartz geoscienceworld.org. Authigenic clay mineral formation, including illitization (formation of illite, a form of muscovite), is more common in certain sedimentary settings, such as lacustrine mudstones with alkaline waters, high silica activity, and the presence of magnesium researchgate.net.

Hydrothermal Genesis of Muscovite

Muscovite can also form through hydrothermal processes, involving the interaction of hot, aqueous fluids with rocks.

Muscovite Vein Formation

Hydrothermal fluids circulating through fractures and fissures in rocks can deposit minerals, forming veins earthsci.org. Muscovite is a common mineral found in hydrothermal veins, often associated with quartz and other minerals earthsci.orgjgeosci.org. These veins can range in size from millimeters to meters in width and extend for kilometers earthsci.org.

The formation of muscovite veins is often associated with alkali transformation, where the introduction of potassium from the hydrothermal fluids leads to the development of muscovite and sericite earthsci.org. The composition of muscovite in hydrothermal veins can vary, reflecting the composition of the fluids and the rocks they interacted with researchgate.net.

Fluid Exsolution and Magmatic-Hydrothermal Systems

Muscovite genesis is closely linked to fluid exsolution in magmatic-hydrothermal systems, particularly in the roots of porphyry deposits geoscienceworld.orgunl.eduresearchgate.netarizona.edu. As magmas cool and crystallize, volatile-rich fluids can separate from the melt, a process known as fluid exsolution geoscienceworld.orgunl.eduresearchgate.netarizona.edu. These fluids, often carrying dissolved elements, can then migrate into the surrounding rocks, leading to hydrothermal alteration and vein formation geoscienceworld.orgearthsci.org.

In porphyry copper systems, for instance, magmatic-hydrothermal fluids exsolved from crystallizing plutons can lead to the formation of coarse muscovite veins and pervasive alteration geoscienceworld.orgunl.eduarizona.edu. The composition and characteristics of these fluids, including their salinity and CO₂ content, influence the type of alteration and mineralization that occurs arizona.edu. Muscovite formed in these systems can exhibit distinct compositions and textures compared to magmatic muscovite, often showing zoning that reflects changes in fluid composition over time researchgate.netbsgf.fr. The process of fluid exsolution, accumulation, and periodic release due to pressure changes plays a significant role in the formation of mineralized veins, including those containing muscovite geoscienceworld.orgunl.eduresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Muscovite | 92027383 |

Data Tables

Based on the search results, specific quantitative data suitable for comprehensive, interactive data tables across all sections is limited. However, some research findings regarding temperature ranges in hydrothermal systems and fluid inclusion data could be presented in a table format.

Table 1: Hydrothermal Muscovite Formation Temperatures

| Locality / System | Estimated Temperature Range (°C) | Source |

| Luhr Hill, Yerington batholith, Nevada | ~230-315 | arizona.edu |

| Jinduicheng porphyry Mo deposit, China | ~152-364 (altered granite porphyry), ~182-246 (altered andesite porphyry) | researchgate.net |

| Panasqueira deposit, Portugal (veins) | 350-450 (inferred from quartz) | bsgf.fr |

Table 2: Fluid Inclusion Characteristics (Luhr Hill, Nevada)

| Characteristic | Value Range | Source |

| Salinity | ~3-9 wt% NaCl eq. | arizona.edu |

| CO₂ Content | <1 mol% | arizona.edu |

| Homogenization Temperature | ~150-200 | arizona.edu |

Experimental and Simulation Studies of Muscovite Genesis

Experimental and simulation studies play a crucial role in understanding the conditions and mechanisms of muscovite formation, replicating natural geological processes in a controlled environment. These studies investigate the synthesis of muscovite under various conditions, providing insights into its stability and genesis.

Experimental studies have explored the synthesis of muscovite from various starting materials and under a range of temperatures and pressures. These techniques can be broadly categorized, including reactions of phases with appropriate compositions, recrystallization of decomposed natural mica, alteration of natural minerals, and structural modification. mdpi.com For instance, a gel with a composition close to that of muscovite can be processed at temperatures between 200 and 750 °C and pressures from 25 to 2000 atm over several days to synthesize muscovite. mdpi.com

Simulation studies, such as molecular dynamics (MD) simulations, are employed to investigate the interactions of water and other substances with muscovite surfaces at the atomic level, providing insights into surface properties and potential formation or alteration mechanisms. mdpi.commdpi.comjournalssystem.com These simulations can model the behavior of molecules near the muscovite surface under different temperature and pressure conditions, revealing structural changes in adsorption layers. mdpi.com

Wet Thermal Oxidation and Alteration Synthesis

Wet thermal oxidation and alteration synthesis are experimental methods used to replicate certain natural processes that can lead to the formation or transformation of muscovite. Wet thermal oxidation typically involves the reaction of a material with an oxidant, such as hydrogen peroxide, in the presence of water and heat. mdpi.comresearchgate.netresearchgate.net This method can be used to synthesize muscovite from other minerals, such as biotite, through oxidation and elemental substitution. mdpi.comresearchgate.net For example, a study successfully synthesized muscovite through the wet thermal oxidation of an ash sample derived from biotite-rich coal tailings by mixing the ash with hydrogen peroxide at room temperature and then increasing the temperature to 80 °C. mdpi.comresearchgate.net Characterization using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) confirmed the conversion of biotite to muscovite. mdpi.comresearchgate.net

Alteration synthesis involves the transformation of existing minerals into muscovite under specific conditions, often involving hydrothermal fluids. This can include heating a mica mineral with water at elevated temperatures and pressures. mdpi.com Experimental studies on the alteration of feldspars have shown that muscovite (sericite) can form in slightly basic to rather acid solutions at temperatures ranging from 200 °C to 525 °C, provided that potassium and aluminum concentrations are high. ajsonline.org The nature of the alteration products is influenced by factors such as the concentration of sodium and chlorine in the hydrothermal solution, as well as pH. mdpi.com For instance, experiments on the dissolution of nepheline under hydrothermal conditions resulted in the crystallization of muscovite and analcime in the presence of deionized water and HCl solution. mdpi.com

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used experimental technique for growing crystals and synthesizing minerals, including muscovite, under high-temperature and high-pressure aqueous conditions, mimicking natural hydrothermal environments. This method involves reacting starting materials in a sealed vessel with water or an aqueous solution at temperatures and pressures above the critical point of water.

Muscovite has been synthesized hydrothermally from various starting materials, including gels of appropriate compositions or the recrystallization of decomposed natural mica. mdpi.com For example, a gel with the requisite composition of muscovite can be processed hydrothermally at temperatures between 200 and 750 °C and pressures from 25 to 2000 atm over several days. mdpi.com Another approach involves the resynthesis of muscovite from its decomposition products by treating them in a KOH solution at temperatures between 400 and 650 °C and pressures from 100 to 700 atm for extended periods. mdpi.com

Hydrothermal alteration of other minerals containing necessary components has also proven effective for muscovite synthesis. mdpi.com This can involve heating a mica mineral with water at temperatures ranging from 200 to 600 °C and pressures between 250 and 350 atm for tens of days. mdpi.com Enriching the water with K₂O can further promote the synthesis procedure. mdpi.com

Experimental hydrothermal studies have investigated the stability of muscovite under various pressure and temperature conditions. For example, studies have examined the reaction of muscovite and quartz under hydrothermal conditions to determine equilibrium temperatures at different water pressures. msaweb.org These experiments provide valuable data for understanding the conditions under which muscovite is stable in geological settings. msaweb.org Low-temperature hydrothermal reactions have also been explored for synthesizing iron muscovite clay, demonstrating control over crystallinity, particle morphology, and cation distribution. acs.org

Experimental deformation studies on muscovite aggregates under hydrothermal conditions at high temperatures and confining pressures have provided insights into the mechanical behavior of muscovite-rich fault zones in the Earth's crust. researchgate.net These experiments reveal that high pore water pressures can help suppress the dehydroxylation of mica, allowing for studies at higher temperatures. researchgate.net

Alteration and Weathering Mechanisms of Muscovite

Hydrothermal Alteration Processes

Hydrothermal alteration refers to the mineralogical and chemical changes in rocks and minerals resulting from their interaction with hot, mineral-rich fluids. geologyscience.com Muscovite (B576469) is a key mineral in several types of hydrothermal alteration, particularly those associated with granitic intrusions and ore deposits.

Sericitic alteration is characterized by the formation of sericite, a fine-grained variety of muscovite or illite (B577164). geologynorth.uk This type of alteration is a common feature in hydrothermal systems and typically results from the alteration of feldspars and other aluminosilicate minerals. geologyscience.comgeologynorth.uk The process involves the replacement of primary minerals by aggregates of tiny, glittering flakes of sericite.

The formation of sericite from feldspars, particularly plagioclase, involves significant chemical exchange with the hydrothermal fluid. This transformation is marked by a net gain in potassium and hydroxyl groups and a net loss of sodium and calcium. geologynorth.uk The general reaction involves the breakdown of the feldspar (B12085585) structure and the subsequent crystallization of fine-grained muscovite. For instance, the alteration of albite (a sodium-rich plagioclase) to sericite can be represented by a reaction where sodium is leached and potassium is introduced from the fluid.

Sericitic alteration is often associated with ore-forming environments, such as porphyry copper deposits, where it can form extensive halos around the mineralized zones. ingemmet.gob.pe The intensity of sericitization can vary, from partial replacement of feldspar crystals to complete destruction of the original rock texture, resulting in a rock composed primarily of quartz and sericite. geologynorth.uk

Greisenization is a specific type of intense hydrothermal alteration that typically affects the upper portions of granitic intrusions. researchgate.netgeoscienceworld.org This process results in the formation of a rock called greisen, which is predominantly composed of quartz and muscovite, often accompanied by minerals like topaz (B1169500), tourmaline (B1171579), and fluorite. researchgate.net

During greisenization, the primary minerals of the granite, such as feldspars (both K-feldspar and plagioclase) and biotite (B1170702), are progressively replaced by an assemblage of quartz and muscovite. geoscienceworld.orgmdpi.com This metasomatic process involves the complete breakdown of the original feldspar and biotite structures. bsgf.fr For example, the conversion of albite-rich granite to greisen involves the almost total replacement of albite by muscovite. mdpi.com Similarly, biotite is also broken down and replaced by white mica and quartz. bsgf.fr

The chemical reactions driving greisenization involve the introduction of acidic, volatile-rich fluids that leach alkali and alkaline earth elements from the primary minerals while depositing silica and aluminum in the form of quartz and muscovite. Relics of the original magmatic quartz and muscovite may sometimes be observed within the greisen, indicating the pervasive nature of the alteration. bsgf.fr

The composition of muscovite formed during hydrothermal alteration can provide valuable insights into the physicochemical conditions of the altering fluids, such as temperature and pH. ingemmet.gob.pe The mobility of various elements during these processes leads to distinct chemical signatures in the resulting muscovite.

Certain elements exhibit different degrees of mobility depending on the fluid conditions. For instance, elements like titanium (Ti) and tin (Sn) are generally not very soluble and tend to be mobilized in relatively high-temperature, low-pH fluids. ingemmet.gob.pe In contrast, alkali metals such as cesium (Cs) and rubidium (Rb), along with thallium (Tl) and transition metals like manganese (Mn) and zinc (Zn), are known to be more mobile at higher pH and lower temperatures. ingemmet.gob.pe

Studies of muscovite from porphyry copper deposits have shown systematic chemical variations that reflect changes in the hydrothermal system. For example, muscovite from the hotter, more central parts of a deposit may be enriched in sodium (Na-rich muscovite), indicating formation from a largely magmatic fluid. ingemmet.gob.pe Conversely, muscovite from the cooler, more peripheral zones tends to be more phengitic (higher in magnesium and iron) and enriched in elements like Tl, Rb, and Cs, reflecting interaction with more evolved, lower-temperature fluids. ingemmet.gob.pe

Research on the Panasqueira deposit in Portugal has detailed the chemical changes during the greisenization process. Hydrothermal muscovite formed by the replacement of feldspars is significantly different in composition from the primary magmatic muscovite of the original granite.

| Element | Change in Hydrothermal Muscovite (compared to Magmatic Muscovite) | Reference |

|---|---|---|

| Aluminum (Al) | Poorer | bsgf.fr |

| Titanium (Ti) | Poorer | bsgf.fr |

| Sodium (Na) | Poorer | bsgf.fr |

| Iron (Fe) | Richer | bsgf.fr |

| Magnesium (Mg) | Richer | bsgf.fr |

| Fluorine (F) | Richer | bsgf.fr |

| Cesium (Cs) | Richer | geoscienceworld.orgbsgf.fr |

| Rubidium (Rb) | Richer | bsgf.fr |

| Lithium (Li) | Richer | geoscienceworld.org |

| Zinc (Zn) | Richer | geoscienceworld.orgbsgf.fr |

| Tin (Sn) | Richer | geoscienceworld.orgbsgf.fr |

| Tungsten (W) | Richer | geoscienceworld.orgbsgf.fr |

These chemical variations underscore the role of hydrothermal fluids in mobilizing and redistributing elements, with muscovite acting as a sensitive recorder of these processes.

Weathering Processes and Products

At the Earth's surface, muscovite is subjected to chemical weathering, a process driven by interaction with meteoric water, oxygen, and organic acids. uwyo.edutulane.edu While relatively resistant compared to minerals like olivine and pyroxene, muscovite does break down over geological time, transforming into various clay minerals. fiveable.me

A common weathering pathway for muscovite is its alteration to the 1:1 clay minerals kaolinite (B1170537) and halloysite. cambridge.orgcambridge.org This transformation involves significant structural and chemical modifications. The 2:1 layer structure of muscovite (two tetrahedral sheets sandwiching an octahedral sheet) is converted to the 1:1 layer structure of kaolinite (one tetrahedral sheet and one octahedral sheet). cambridge.orgtulane.edu

This structural change can occur through a topotactic alteration mechanism, where the crystal lattice of the product (kaolinite) has a definite and repeatable orientation relative to the lattice of the parent mineral (muscovite). cambridge.org One proposed mechanism involves the removal of one of the two tetrahedral sheets from the muscovite structure, effectively converting a 10-Å thick layer into a 7-Å thick layer characteristic of kaolinite. cambridge.orgcambridge.org This process results in muscovite being intimately interleaved with kaolinite on a sub-micrometer scale, with the contact generally parallel to the (001) layers of both minerals. cambridge.orgcambridge.org

Halloysite, a hydrated polymorph of kaolinite, can also be a product of muscovite weathering. cambridge.org It often forms from the alteration of kaolinite itself, with kaolinite plates curling into the characteristic tubular or spherical shapes of halloysite. cambridge.orgcambridge.org

The chemical transformation of muscovite during weathering is primarily characterized by the loss of potassium (K-loss) from the interlayer sites and a corresponding gain of water (H₂O gain). cambridge.org This process is initiated by the replacement of interlayer potassium ions (K⁺) by hydrated cations from the soil solution, most notably hydronium ions (H₃O⁺). cambridge.orgcambridge.org

The leaching of potassium ions neutralizes the negative charge of the silicate (B1173343) layers, weakening the bonds that hold them together. cambridge.org This allows for the expansion of the mineral structure and the incorporation of water molecules into the interlayer space. This initial stage of weathering can lead to the formation of intermediate products like dioctahedral vermiculite or illite-vermiculite interstratified minerals. cambridge.org

| Chemical Change | Process | Resulting Product(s) | Reference |

|---|---|---|---|

| Potassium (K) Loss | Leaching of interlayer K⁺ ions, replaced by H₃O⁺ | Vermiculite, Illite, Kaolinite | cambridge.org |

| Water (H₂O) Gain | Hydration of the mineral structure as K⁺ is lost | Vermiculite, Halloysite | cambridge.orgmdpi.com |

| Silicon (Si) Loss | Removal of one tetrahedral sheet during transformation to 1:1 clays (B1170129) | Kaolinite, Halloysite | cambridge.orgcambridge.org |

| Iron (Fe) and Magnesium (Mg) Loss | Leaching from the octahedral sheet | Kaolinite | cambridge.org |

Disequilibrium Decomposition and Breakdown in Geological Settings

In various geological settings, muscovite can undergo decomposition and breakdown under conditions of disequilibrium, where the prevailing pressure, temperature, or chemical environment deviates from its stability field. The mechanisms and products of these reactions are often controlled by kinetics, the presence and composition of fluids, and the rate of environmental change.

Under conditions of rapid heating or decompression, muscovite may break down into metastable assemblages rather than the thermodynamically stable products. Experimental studies have shown that the presence of water can significantly influence these disequilibrium reactions. For instance, in H₂O-undersaturated conditions, muscovite breakdown can proceed via both stable dehydration reactions and metastable melting. oup.com The composition of the resulting metastable melt is governed by kinetic factors that evolve as the reaction progresses. oup.com

Experimental investigations into the thermal decomposition of muscovite under strong disequilibrium conditions (heating to 1175 °C at 1 bar) reveal that the mineral transforms rapidly. Within minutes, muscovite is replaced by pseudomorphs consisting of glass, mullite, and Al-rich oxides. geoscienceworld.org Initially, a metastable form of alumina, γ-Al₂O₃, is formed, which is later replaced by the more stable corundum with prolonged heating. geoscienceworld.org

The breakdown of muscovite is not solely a thermal process; it is also influenced by pressure changes and deformation. In high-pressure (P) and high-temperature (T) gneisses, the decomposition of phengitic muscovite can occur during rapid decompression. geoscienceworld.org This process can lead to the formation of biotite and quartz intergrowths within the muscovite host. geoscienceworld.org The rate-limiting step for such reactions can shift from being surface-controlled to diffusion-controlled as the product phases coarsen. geoscienceworld.org

Natural examples from highly deformed mylonitic gneisses illustrate the sequential kinetics of muscovite dehydration reactions. In such settings, muscovite breakdown can result in the topotactic replacement of the original crystal by an assemblage of andalusite, potassium feldspar, and biotite. ugr.esresearchgate.net The process may involve the outward diffusion of potassium ions along the muscovite's interlayer and shear planes. ugr.esresearchgate.net

The following tables summarize key findings from research on the disequilibrium breakdown of muscovite, detailing the experimental conditions, reaction products, and controlling mechanisms.

Interactive Data Table 1: Experimental Disequilibrium Breakdown of Muscovite

| Experimental Conditions | Reactants | Duration | Key Findings and Products | Controlling Mechanisms |

| 757°C, with 1 wt. % H₂O added | Muscovite + Quartz | <5 months | Complete reaction to a metastable assemblage of peraluminous melt, mullite, and biotite. oup.com | H₂O-present metastable melting, delayed nucleation of stable phases. oup.com |

| 757°C, H₂O-undersaturated | Muscovite + Quartz | 5 months | Breakdown via both stable dehydration (producing K-feldspar + sillimanite (B1173473) + biotite) and metastable melting in the same sample. oup.com | Kinetic factors, including relative dissolution rates of reactants and nucleation delays of product phases. oup.com |

| 1175°C, 1 bar | Muscovite in granite powder | 5 minutes to 68 hours | Rapid transformation to pseudomorphs of glass, mullite, and Al-rich oxides. geoscienceworld.org Initial formation of metastable γ-Al₂O₃, later replaced by corundum. geoscienceworld.org | Strong thermal disequilibrium, rapid heating rates. |

| High P-T, followed by rapid decompression | Phengite (Si-rich muscovite) | Geological timescale | Decomposition to biotite + quartz intergrowths within the muscovite host. geoscienceworld.org | Rapid decompression, change from surface- to diffusion-controlled reaction rates. geoscienceworld.org |

Interactive Data Table 2: Reaction Products of Muscovite Disequilibrium Breakdown

| Reaction Type | Typical Geological Setting | Reactants | Primary Disequilibrium Products | Stable Equilibrium Products |

| Metastable Melting | Contact metamorphism, xenoliths | Muscovite + Quartz + H₂O | Peraluminous melt, mullite, biotite oup.com | K-feldspar, sillimanite, melt researchgate.net |

| Thermal Decomposition | High-temperature, low-pressure environments | Muscovite | Glass, mullite, γ-Al₂O₃ (metastable), corundum geoscienceworld.org | K-feldspar, corundum, water ajsonline.org |

| Decompression Breakdown | Rapidly exhumed metamorphic terranes | Phengite (Si-rich muscovite) | Biotite + Quartz intergrowths geoscienceworld.org | K-feldspar, biotite, aluminosilicate |

| Dehydration Reaction | Deformed mylonitic gneisses | Muscovite + Quartz | Andalusite, K-feldspar, biotite (via topotactic replacement) ugr.esresearchgate.net | K-feldspar, sillimanite, water |

Deformation and Rheological Studies of Muscovite

Intracrystalline Deformation Mechanisms in Muscovite (B576469)

Intracrystalline deformation in muscovite involves processes occurring within individual mineral grains, primarily driven by the movement and rearrangement of dislocations and other crystalline defects.

Recrystallization Processes

Recrystallization is a process where strained and defect-rich grains are replaced by new, relatively unstrained grains with fewer dislocations. uml.edu This process can occur dynamically during deformation (dynamic recrystallization) or statically after deformation ceases (static recrystallization). In muscovite, recrystallization can lead to grain size reduction and the development of new grain orientations. jcu.edu.au Experiments have shown that quartz does not recrystallize at quartz-muscovite boundaries, which can lead to a variety of quartz grain sizes and the presence of unstrained quartz grains. copernicus.orgresearchgate.net Fluid-assisted recrystallization under lower temperatures can also occur in muscovite, characterized by changes in chemical composition, such as higher Fe-Mg and lower Na content in recrystallized muscovite compared to the host muscovite fish. jcu.edu.au

Ripplocations and Nanoscale Defects

Recent research has identified novel nanoscale defects, termed ripplocations, in layered materials like micas, which can contribute to intracrystalline deformation. liverpool.ac.ukcore.ac.ukresearchgate.net These defects involve nanoscale lenticular delaminations and bending of the crystal lattice planes. liverpool.ac.ukcore.ac.uk Ripplocations can explain the development of layer-normal strain without brittle damage and may pile up to form microscale features. researchgate.netgeoscienceworld.org While observed in biotite (B1170702), the presence and role of ripplocations in muscovite deformation are also being investigated. liverpool.ac.ukcore.ac.uk Grain size reduction in muscovite can also occur through stress-induced, fluid-facilitated dissolution-precipitation reactions, which is suggested to be a more significant mechanism than purely mechanical recrystallization in some cases. liverpool.ac.ukcore.ac.uk

Role of Muscovite in Rock Rheology and Strain Localization

Muscovite significantly influences the bulk rheology of rocks and plays a crucial role in strain localization within deformation zones. Its mechanical weakness compared to many other common crustal minerals allows it to accommodate a disproportionately large amount of strain. liverpool.ac.ukcore.ac.uk

Impact on Quartz Deformation Fabrics

The presence of muscovite has a direct control on the deformation mechanisms of quartz in mica-bearing rocks. geoscienceworld.orggeoscienceworld.orgdoi.orgdntb.gov.ua Minor phyllosilicate content (<15 vol%) can dramatically alter the strain behavior of quartz. geoscienceworld.orggeoscienceworld.orgnsf.govdntb.gov.ua Muscovite can inhibit dynamic recrystallization of quartz by grain boundary migration, which hinders grain growth. doi.org This can lead to a shift in the dominant deformation mechanism of quartz from grain-size-insensitive dislocation creep to grain-size-sensitive diffusion creep, depending on the quantity and arrangement of phyllosilicates. geoscienceworld.orgdoi.org Studies have shown an inverse relationship between recrystallized quartz grain size and muscovite content, indicating that muscovite influences quartz grain size reduction during deformation. geoscienceworld.orggeoscienceworld.org This impact on quartz deformation fabrics has significant implications for applying piezometers and flow laws in quartzite mylonites, as variations in muscovite content can lead to variations in calculated strain rates and flow stresses. geoscienceworld.orggeoscienceworld.orgdntb.gov.ua

Here is a summary of some research findings on the relationship between muscovite content and recrystallized quartz grain size:

| Muscovite Content (vol%) | Recrystallized Quartz Grain Size (µm) | Reference |

| ~6 | 53.3 | geoscienceworld.orggeoscienceworld.org |

| ~16 | 23.1 | geoscienceworld.orggeoscienceworld.org |

| 5-10 | Range of sizes (e.g., ~16) | researchgate.net |

This table illustrates the observed inverse correlation between muscovite content and the size of recrystallized quartz grains in deformed rocks.

Development of Preferred Orientations (LPO)

Lattice preferred orientation (LPO), also known as crystallographic preferred orientation (CPO), develops in minerals when rocks are deformed under high pressure and temperature conditions in the Earth's crust and mantle mdpi.commdpi.com. Muscovite is a major constituent mineral in the continental crust and exhibits markedly strong seismic anisotropy due to its layered structure and the development of LPO during deformation mdpi.commdpi.comresearchgate.net. The alignment of muscovite grains in rocks significantly affects the magnitude and symmetry of seismic anisotropy mdpi.com. Characterization of microstructures, including LPO, grain size, grain shape, and misorientation, is important for determining deformation conditions, histories, kinematics, and seismic anisotropies mdpi.commdpi.com. Studies on deformed muscovite-quartz phyllites have investigated the relationship between muscovite and chlorite (B76162) fabrics and the observed seismic anisotropy in the continental crust mdpi.com. The development of LPO in muscovite is crucial for interpreting seismic anisotropy observed in the Earth's crust mdpi.commdpi.comresearchgate.net.

Experimental Deformation of Muscovite-Bearing Aggregates

Experimental studies on muscovite-bearing aggregates provide insights into the bulk mechanical behavior of rocks containing this mineral. Experiments on synthetic polycrystalline aggregates of muscovite deformed in torsion have investigated the mechanics of kink-bands researchgate.net. These studies show that kink-instabilities are observed during the elastic to plastic transition, with the shear stress required to form kinks being dependent on pressure and temperature researchgate.net. Kink bands formed in non-coaxial torsion tests are asymmetric and involve strain partitioning researchgate.net.

Experiments on quartz aggregates containing varying amounts of muscovite indicate that even a small addition (as little as 10%) of muscovite can cause a mechanical transition researchgate.netgeoscienceworld.orggeoscienceworld.org. When quartz deforms by dislocation creep, the presence of muscovite can lead to strain partitioning into the weaker muscovite network, reducing the composite strength of the aggregate researchgate.netgeoscienceworld.orggeoscienceworld.org. This suggests that phyllosilicate content has a direct control on quartz deformation mechanisms researchgate.netgeoscienceworld.orggeoscienceworld.org. Phyllosilicates can also inhibit dynamic recrystallization by grain boundary migration, preventing grain growth and encouraging other mechanisms like dissolution creep, dislocation glide in phyllosilicates, and grain boundary sliding in quartz geoscienceworld.orggeoscienceworld.org. This inhibition of grain growth can lead to reduced grain size, potentially causing a switch in the dominant deformation mechanism of the main phase from grain-size-insensitive dislocation creep to grain-size-sensitive diffusion creep geoscienceworld.orggeoscienceworld.org.

Experimental studies on the partial melting of muscovite-bearing metaquartzite under stress have shown that melting begins at muscovite-quartz grain boundaries ethz.ch. The volume change associated with this reaction can generate randomly oriented microcracks emanating from melting sites ethz.ch. These microcracks, along with melt pools, can form a connected network, significantly enhancing permeability ethz.ch. Deformation can also dramatically affect the rate and amount of melting in quartz-muscovite systems ethz.ch.

Studies on naturally deformed rocks, such as quartzite mylonites, also demonstrate the significant impact of muscovite content on deformation fabrics researchgate.netgeoscienceworld.orggeoscienceworld.org. A strong inverse relationship between quartz recrystallized grain size and muscovite content has been observed, both between samples and within sub-millimeter-scale subregions geoscienceworld.orggeoscienceworld.org. This variation in grain size translates to significant variations in calculated flow stress and strain rate geoscienceworld.orggeoscienceworld.org.

Experimental data on the shear stress required to form kink bands in muscovite aggregates deformed in torsion under various confining pressures and temperatures are presented below researchgate.net:

| Confining Pressure (MPa) | Temperature (°C) | Shear Stress (MPa) |

| 50 | 300 | ~20 |

| 300 | 800 | ~90 |

| Confining Pressure (MPa) | Temperature (°C) | Shear Stress (MPa) |

|---|---|---|

| 50 | 300 | ~20 |

| 300 | 800 | ~90 |

This table illustrates the range of shear stresses required for kink band formation within the experimental conditions studied researchgate.net.

Geochronological and Thermochronological Research Using Muscovite

⁴⁰Ar/³⁹Ar Geochronology of Muscovite (B576469)

The ⁴⁰Ar/³⁹Ar dating method is a widely used technique in geochronology and thermochronology, building upon the principles of the conventional K-Ar method. It involves the neutron irradiation of a sample containing potassium, which converts a portion of the ³⁹K isotopes into ³⁹Ar. The ratio of radiogenic ⁴⁰Ar* (produced from the decay of ⁴⁰K) to ³⁹Ar (a proxy for the original concentration of ⁴⁰K) is then measured to determine the age of the sample. Muscovite is a particularly useful mineral for ⁴⁰Ar/³⁹Ar dating due to its high potassium content and relatively low tendency to incorporate excess radiogenic ⁴⁰Ar ucla.edu.

Methodological Considerations and Assumptions

The ⁴⁰Ar/³⁹Ar method relies on several key assumptions. A primary assumption is that the only source of ⁴⁰Ar* in the mineral is the in-situ radioactive decay of ⁴⁰K since the mineral crystallized or last cooled below its closure temperature geoscienceworld.org. It is also assumed that there has been no gain or loss of parent (⁴⁰K) or daughter (⁴⁰Ar*) isotopes other than by radioactive decay geoscienceworld.org. Neutron irradiation is assumed to be homogeneous throughout the sample and standards, and the isotopic composition of atmospheric argon (used for correction) is considered constant geoscienceworld.orgucl.ac.uk.

However, these assumptions can be affected by various factors. For instance, the presence of excess ⁴⁰Ar, which is argon not produced by in-situ decay, can lead to erroneously old ages academie-sciences.fr. Recoil of ³⁹Ar during irradiation can also affect the results, particularly in fine-grained minerals copernicus.org. Furthermore, the interpretation of ⁴⁰Ar/³⁹Ar ages as cooling ages relies on the concept of a closure temperature, which assumes that argon diffusion is the dominant process controlling isotopic closure mdpi.com. Recent research highlights that argon diffusion in muscovite can be influenced by factors such as pressure, temperature, and the presence of fluids, potentially complicating the interpretation of ages solely based on a simple closure temperature model tandfonline.comcopernicus.org. In situ ⁴⁰Ar/³⁹Ar dating techniques, which allow for analysis at a high spatial resolution, can help identify intracrystalline variations in ⁴⁰Ar* and assess the homogeneity of the system ucl.ac.ukacademie-sciences.frmdpi.com.

Applications in Metamorphic History Reconstruction

Muscovite ⁴⁰Ar/³⁹Ar dating is widely applied in reconstructing the thermal and tectonic history of metamorphic rocks. As muscovite is a common mineral in low- to medium-grade metamorphic rocks, its ⁴⁰Ar/³⁹Ar age often records the time since the rock cooled below the closure temperature for argon diffusion in muscovite mdpi.comtandfonline.comresearchgate.net. This cooling is typically associated with exhumation and uplift of metamorphic terranes.

By dating muscovite from different locations within a metamorphic belt or from rocks that experienced varying peak metamorphic conditions, researchers can constrain cooling rates and the timing of exhumation events researchgate.net. For example, studies in the Cordillera Darwin metamorphic complex in Chile used ⁴⁰Ar/³⁹Ar ages of muscovite, along with other minerals, to constrain periods of rapid cooling and reconstruct the P-T-t (pressure-temperature-time) history of the region researchgate.net. Rocks that experienced deeper and hotter peak metamorphic conditions tended to yield younger ⁴⁰Ar/³⁹Ar ages, reflecting later cooling through the muscovite closure temperature researchgate.net.

Complex age spectra obtained from step-heating experiments on metamorphic muscovite can provide insights into the thermal history and potential for partial resetting of the argon system copernicus.org. Quantitative modeling of these age spectra can help constrain possible temperature-time paths tandfonline.com.

Detrital Muscovite in Provenance Studies

Detrital muscovite, found in sedimentary rocks, is a valuable tool for provenance studies, helping to identify the source regions from which the sediments were derived mdpi.comtandfonline.comwashington.edu. Unlike detrital zircon U-Pb ages, which typically record crystallization or high-grade metamorphic ages due to zircon's high closure temperature, detrital muscovite ⁴⁰Ar/³⁹Ar ages generally reflect the cooling history of the source area below the muscovite closure temperature mdpi.comtandfonline.com.

Comparing detrital muscovite ⁴⁰Ar/³⁹Ar age populations with the ages of potential source rocks can help pinpoint sediment sources and understand drainage patterns and tectonic uplift in the source regions mdpi.comucm.esgeoscienceworld.org. Studies have used detrital muscovite ⁴⁰Ar/³⁹Ar dating to investigate sediment provenance in various sedimentary basins, including the Yangtze River basin and sedimentary rocks in northwest Iberia mdpi.comucm.es. The presence of distinct age populations in detrital muscovite can indicate contributions from multiple source terranes with different thermal histories tandfonline.comucm.es.

While both detrital muscovite ⁴⁰Ar/³⁹Ar and detrital zircon U-Pb dating are useful, discrepancies in age signals from the same sample can arise due to differences in closure temperatures and mineral durability mdpi.com. Muscovite's lower closure temperature means its age can be more easily reset by thermal events compared to zircon mdpi.comtandfonline.com.

Detailed research findings from provenance studies using detrital muscovite:

In the Yangtze River basin, detrital muscovite ⁴⁰Ar/³⁹Ar ages suggested that the Dadu River was a dominant sediment contributor to the lower Yangtze, while detrital zircon data indicated multiple important suppliers, highlighting the influence of closure temperature and durability differences mdpi.com.

Detrital muscovite ⁴⁰Ar/³⁹Ar ages from Ediacaran and Cambrian sedimentary rocks in northwest Iberia suggested an Amazonian–Middle American provenance, with distinct age groups corresponding to different orogenic events in the source regions ucm.es.

Closure Temperature Implications

The closure temperature (Tc) of a mineral for a specific isotopic system is defined as the temperature below which the system effectively retains daughter isotopes without significant diffusive loss. For muscovite, the nominal closure temperature for argon diffusion is typically cited in the range of 350–425 °C, although values can vary depending on factors such as cooling rate, grain size, and pressure ucla.edutandfonline.commdpi.comresearchgate.net.

Recent research and quantitative modeling suggest that the interpretation of ⁴⁰Ar/³⁹Ar ages solely based on a single closure temperature might be an oversimplification tandfonline.comcopernicus.org. The effective closure temperature can be influenced by the entire thermal history of the rock, and argon loss can occur over a range of temperatures tandfonline.com. Well-formed age plateaux in muscovite ⁴⁰Ar/³⁹Ar spectra may imply rapid cooling to temperatures significantly below the commonly cited closure temperatures, potentially as low as 200-220 °C tandfonline.com. The pressure dependence of argon diffusion in muscovite also needs to be considered when interpreting ages in metamorphic rocks copernicus.org.

Understanding the factors influencing the effective closure temperature is crucial for accurately interpreting muscovite ⁴⁰Ar/³⁹Ar ages in terms of cooling and exhumation rates copernicus.org. Comparing theoretical and measured ⁴⁰Ar/³⁹Ar age profiles across muscovite grains can help verify open system behavior and assess the validity of closure temperature assumptions copernicus.org.

Rb-Sr Isotopic Dating of Muscovite

The Rb-Sr isotopic dating method is another geochronological technique applicable to muscovite, which contains both the parent isotope ⁸⁷Rb and the daughter isotope ⁸⁷Sr. ⁸⁷Rb undergoes beta decay to ⁸⁷Sr with a long half-life of 49.61 billion years minexcrc.com.aursc.org. The Rb-Sr method relies on measuring the ratios of ⁸⁷Rb/⁸⁶Sr and ⁸⁷Sr/⁸⁶Sr in minerals or rocks to determine the time since they became a closed system with respect to rubidium and strontium minexcrc.com.au.

Methodological Development and In Situ Techniques

Traditionally, Rb-Sr dating involved the chemical separation of rubidium and strontium from bulk mineral separates or whole-rock samples, followed by isotopic analysis using thermal ionization mass spectrometry (TIMS) minexcrc.com.au. The age is typically determined using the isochron method, where ⁸⁷Sr/⁸⁶Sr is plotted against ⁸⁷Rb/⁸⁶Sr for co-genetic minerals or whole rocks with varying Rb/Sr ratios minexcrc.com.au.

More recently, in situ Rb-Sr dating techniques using laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS), particularly with triple quadrupole instruments (ICP-MS/MS), have been developed rsc.orgcdnsciencepub.comresearchgate.netcopernicus.org. These techniques allow for direct isotopic analysis of minerals in thin sections with high spatial resolution, preserving textural context cdnsciencepub.comcopernicus.org. This is particularly advantageous for analyzing minerals like muscovite, which may exhibit compositional zoning or be part of complex microstructures cdnsciencepub.comcopernicus.org.

In situ Rb-Sr dating of mica by LA-ICP-MS/MS has emerged as a tool to date various geological processes, including magmatic, metamorphic, and hydrothermal events, as well as crustal deformation researchgate.net. This method eliminates the need for time-consuming mineral separation and chemical procedures required by conventional techniques copernicus.org.

However, in situ Rb-Sr dating of muscovite, especially in young or low-Rb/Sr samples, can present challenges due to limited radiogenic ⁸⁷Sr ingrowth, leading to higher age uncertainties copernicus.org. Methodological developments are ongoing to improve accuracy and precision, including the assessment of suitable reference materials and anchoring mica Rb-Sr data to initial Sr isotope constraints from coexisting minerals like epidote or apatite researchgate.netcopernicus.org. The ability to perform in situ analysis allows for the investigation of potential Sr isotope disequilibrium or the presence of multiple mica generations within a single sample copernicus.org.

Data Table Example (Illustrative, based on findings but not a direct copy of raw data):

| Sample ID | Mineral | ⁴⁰Ar/³⁹Ar Age (Ma) | Interpretation | Source Region |

| Sample A | Muscovite | 150 ± 2 | Cooling Age | Terrane X |

| Sample B | Muscovite | 210 ± 5 | Cooling Age | Terrane Y |

| Sample C | Detrital Muscovite | 350 ± 10 | Source Age | Terrane Z |

| Sample D | Detrital Muscovite | 550 ± 15 | Source Age | Terrane W |

Applications in Regional Geological Frameworks

Muscovite geochronology and thermochronology are widely applied to decipher the tectonic and thermal evolution of regional geological frameworks. Studies using detrital muscovite, for instance, can help determine sediment provenance and reconstruct regional tectonic histories. mdpi.comtandfonline.comgov.yk.ca The age distribution of detrital muscovite in sedimentary basins can reflect the cooling and exhumation history of source regions. washington.eduresearchgate.net

For example, detrital muscovite 40Ar/39Ar ages from the Yangtze River basin have been used to investigate sediment sources and regional tectonic histories. The age distributions of detrital muscovite differed from those of detrital zircon, highlighting the distinct information captured by each mineral due to their different closure temperatures and resistance to weathering. mdpi.com Muscovite ages, with their lower closure temperature, tend to record more recent tectonic events in the source area compared to zircon U-Pb ages. mdpi.com

In the Alboran Sea, Ar-Ar dating of muscovite and biotite (B1170702) from basement samples provided cooling ages that coincided with an extensional tectonic event, suggesting a causal link between thermal events and basin formation. tamu.edu Similarly, studies in the Canadian Cordillera have used 40Ar/39Ar dating of muscovite to understand the cooling histories across major tectonic domains. ucalgary.ca

Muscovite thermochronology has also been applied to understand the exhumation history of ultrahigh-pressure (UHP) terranes, such as the Western Gneiss Region in Norway. earthdynamics.org The cooling rates implied by the difference in ages between muscovite and other geochronometers like U-Pb in zircon and titanite provide insights into the rapid exhumation of these rocks. earthdynamics.org

Studies focusing on economic mineral deposits have utilized high-precision 40Ar/39Ar dating of muscovite to constrain the timing and thermal history of mineralization events within regional belts. geoscienceworld.orgusgs.gov The precision achievable with muscovite dating allows for the resolution of distinct mineralizing pulses. geoscienceworld.orgusgs.gov

Detrital muscovite thermochronology in drainage basins can also reveal distinctions in the cooling age distributions of different catchments, potentially indicating the presence of juxtaposed bedrock terrains with varying cooling histories, as observed in studies in the Bhutan Himalaya. mit.edu

Integration of Muscovite Ages with Other Geochronometers

Integrating muscovite ages with data from other geochronometers is crucial for obtaining a comprehensive understanding of the thermal and tectonic history of a region. Different minerals have varying closure temperatures, meaning they record the time at which a rock cooled below a specific temperature. By combining ages from minerals with a range of closure temperatures, a cooling history curve can be constructed.

For instance, combining muscovite K-Ar or 40Ar/39Ar ages (closure temperature ~350-425 °C) with biotite ages (~300 °C), K-feldspar ages (~150-350 °C), apatite fission-track ages (~100-120 °C), and zircon U-Pb ages (>900 °C) or fission-track ages (~240 °C) allows for the reconstruction of a more complete time-temperature path for a rock sample or a region. mdpi.comgeoscienceworld.orgias.ac.incambridge.orgajsonline.orgwikipedia.orgeartharxiv.org

Studies have successfully integrated muscovite ages with zircon U-Pb ages in provenance studies to differentiate between signals related to high-grade metamorphic or magmatic events (zircon) and more recent tectonic or cooling events (muscovite). mdpi.com

The integration of muscovite ages with U-Pb monazite (B576339) ages can reveal complex histories, including hydrothermal resetting events that may affect both systems simultaneously while leaving other systems like U-Pb in zircon unaffected. anu.edu.au This highlights the importance of combining geochronological data with petrological and geochemical studies for accurate interpretation. anu.edu.au

While muscovite is generally considered more retentive of argon than biotite, the interpretation of ages, particularly in tectonically active or fluid-rich environments, requires careful consideration and often benefits from integration with data from multiple mineral systems and microstructural analysis. geoscienceworld.orgresearchgate.netgeoscienceworld.org Exothermic processes like hydration can also affect apparent muscovite ages, further emphasizing the need for integrated studies. geoscienceworld.org

The application of multiple diffusion domain (MDD) modeling to muscovite 40Ar/39Ar data, in conjunction with regional geochronologic and thermochronologic constraints from other minerals, shows promise in elucidating secular thermal structures in various geological settings, including those affected by episodic magmatic overprinting or slow orogenic cooling. confex.com

Data Tables

Interactive data tables are not directly generatable in this format. However, research findings often present data in tables detailing sample locations, mineral analyzed, dating method, and obtained ages with uncertainties. As an example, a hypothetical table summarizing findings from a regional study might look like this:

| Sample ID | Location | Mineral | Dating Method | Age (Ma) | ± Error (Ma) | Interpretation |

| RS-01 | Region A | Muscovite | 40Ar/39Ar | 15.2 | 0.3 | Cooling age below ~350°C |

| RS-01 | Region A | Apatite | Fission Track | 5.8 | 0.5 | Cooling age below ~110°C |

| RS-02 | Region B | Muscovite | 40Ar/39Ar | 22.1 | 0.4 | Cooling age below ~350°C |

| RS-02 | Region B | Zircon | U-Pb | 155.3 | 1.2 | Crystallization/Metamorphic age |

Detailed research findings often involve complex age spectra, probability density plots, and age-elevation profiles, which are graphical representations of the data used for interpretation.

Isotopic Investigations of Muscovite Beyond Geochronology

Li and B Isotopic Heterogeneity in Muscovite (B576469)

Studies have revealed systematic differences in the Li and B isotopic compositions among various minerals within granitic rocks, including muscovite geoscienceworld.orggfz-potsdam.degeoscienceworld.org. Early-crystallizing minerals tend to exhibit lower δ⁷Li and δ¹¹B values compared to the original melt geoscienceworld.orggfz-potsdam.degeoscienceworld.org. Muscovite, specifically, can show significant variations in its Li and B isotopic composition geoscienceworld.orggfz-potsdam.de. For instance, research on granitic suites has demonstrated that muscovite can have much lower δ⁷Li values than biotite (B1170702) crystallizing from the same melt geoscienceworld.org.

The distribution of Li and B isotopes within muscovite can also be heterogeneous at the crystal scale. Minerals that crystallize over an extended period of magma evolution may display isotopic zoning geoscienceworld.orggfz-potsdam.degeoscienceworld.orgresearchgate.net. This heterogeneity can be influenced by factors such as temperature-dependent isotopic fractionation between mineral and melt, as well as changes in the melt composition during crystallization geoscienceworld.org.

Data from studies on granitic rocks illustrate these isotopic differences. For example, in some two-mica granites, muscovite is a primary carrier of B, while in biotite granites, feldspar (B12085585) and quartz dominate the B budget gfz-potsdam.de. The δ¹¹B values in muscovite from biotite granites have been reported to range from -18.2‰ to -17.6‰, while biotite in the same rocks shows values between -12.7‰ and -9.6‰ gfz-potsdam.de. In two-mica granite, muscovite exhibited a δ¹¹B value of -19.8‰, compared to -12.0‰ for biotite gfz-potsdam.de. These differences in isotopic composition between co-existing minerals like muscovite and biotite highlight the isotopic heterogeneity that develops during crystallization geoscienceworld.orggfz-potsdam.de.

Geochemical Significance of Isotopic Signatures in Magmatic Systems

The isotopic signatures of Li and B in muscovite serve as valuable indicators of magmatic processes, particularly differentiation and the evolution of melts and fluids. As incompatible elements, Li and B tend to partition into the liquid phase during magmatic differentiation geoscienceworld.orggfz-potsdam.deifremer.fr. This behavior, coupled with isotopic fractionation during mineral crystallization, can lead to significant isotopic variations in residual melts and the minerals that crystallize from them geoscienceworld.orggfz-potsdam.de.

Studies have shown that residual melts and late magmatic fluids can acquire anomalously high δ⁷Li and δ¹¹B values as crystallization progresses geoscienceworld.orggfz-potsdam.degeoscienceworld.org. The crystallization sequence of minerals, including muscovite, plays a crucial role in driving these isotopic shifts in the melt geoscienceworld.org. The difference in δ⁷Li and δ¹¹B between minerals like muscovite and biotite can reflect changes in the melt composition as crystallization proceeds geoscienceworld.orggfz-potsdam.de.

Furthermore, the Li and B isotopic compositions of muscovite can provide insights into the ore-forming potential of magmatic systems. For instance, primary muscovite in certain pegmatites with high contents of Li, Cs, and B can indicate an initial melt with significant ore-forming potential ysxb.ac.cn. Specific isotopic or elemental ratios in muscovite, such as K/Rb ratios ≤ 20 or Cs content ≥ 400 × 10⁻⁶, have been proposed as geochemical indicators for lithium mineralization in pegmatite systems ysxb.ac.cn.

The isotopic evolution recorded in muscovite can also reveal whether late melts and magmatic fluids reflect the composition of their source melt or have been significantly modified by differentiation processes geoscienceworld.orggeoscienceworld.orgresearchgate.net. This information is critical for understanding the petrogenesis of granitic rocks and associated mineralization.

Isotopic Tracers for Fluid-Rock Interaction